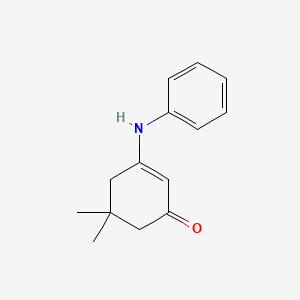

2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)-

Description

2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- is a useful research compound. Its molecular formula is C14H17NO and its molecular weight is 215.29 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- (commonly referred to as DMPC) is a compound with significant biological activity and potential applications in medicinal chemistry. Its molecular formula is C14H17NO, with a molecular weight of 215.29 g/mol. This compound has garnered attention due to its structural features that may influence its reactivity and biological interactions.

The compound's structural characteristics include:

- Molecular Formula: C14H17NO

- Molecular Weight: 215.29 g/mol

- CAS Registry Number: 36047-17-3

- IUPAC Name: 5,5-Dimethyl-3-(phenylamino)-2-cyclohexen-1-one

Table 1: Physical Properties of DMPC

| Property | Value |

|---|---|

| Boiling Point | 325 °C |

| Melting Point | 78.5 °C |

| Flash Point | 154 °C |

| Polarizability | 26.1 |

Anticancer Properties

Research indicates that DMPC exhibits promising anticancer activity. A study demonstrated that DMPC could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

DMPC has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on certain enzymes involved in metabolic pathways relevant to cancer progression. This inhibition may contribute to its overall anticancer effects.

Case Studies

- Study on Breast Cancer Cells : In vitro studies revealed that DMPC significantly reduced the viability of MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway. The study reported a decrease in Bcl-2 expression and an increase in Bax expression, suggesting a shift towards pro-apoptotic signaling.

- Prostate Cancer Model : Another study utilized a prostate cancer xenograft model to assess the in vivo efficacy of DMPC. Results indicated that treatment with DMPC led to tumor shrinkage and reduced metastasis compared to control groups.

Neuroprotective Effects

Emerging research suggests that DMPC may possess neuroprotective properties. Preliminary findings indicate that it could mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Synthesis and Derivatives

DMPC can be synthesized through various organic reactions, including the Mannich reaction. This reaction allows for the incorporation of amine functionalities into the cyclohexenone framework, leading to a variety of derivatives with altered biological activities.

Table 2: Synthesis Pathways for DMPC Derivatives

| Synthesis Method | Key Features |

|---|---|

| Mannich Reaction | Incorporation of amines |

| Aldol Condensation | Formation of larger frameworks |

| Michael Addition | Introduction of nucleophiles |

Properties

IUPAC Name |

3-anilino-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-14(2)9-12(8-13(16)10-14)15-11-6-4-3-5-7-11/h3-8,15H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHRRTOWVCDHLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)NC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172351 | |

| Record name | 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661313 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

18940-21-1 | |

| Record name | 5,5-Dimethyl-3-(phenylamino)-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18940-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018940211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.